N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide
Overview
Description
N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide typically involves a multi-step process. One common method includes the condensation of 3-prop-2-enoxybenzaldehyde with pyridin-2-ylmethylamine to form an imine intermediate. This intermediate is then reacted with oxalyl chloride to yield the final oxamide product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key signaling molecules, leading to reduced cellular proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide
- N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Uniqueness
N’-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest.
Properties
IUPAC Name |
N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-10-25-16-8-5-6-14(11-16)12-21-22-18(24)17(23)20-13-15-7-3-4-9-19-15/h2-9,11-12H,1,10,13H2,(H,20,23)(H,22,24)/b21-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFWUNMMXPLISQ-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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